molecular formula C14H18N8O B3001077 5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole CAS No. 2309733-42-2

5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B3001077
CAS No.: 2309733-42-2
M. Wt: 314.353
InChI Key: LRYZLZUQZNWCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a unique fusion of three distinct pharmacophores:

  • 1,4-Diazepane linker: A seven-membered ring with two nitrogen atoms, providing conformational flexibility and enhanced solubility compared to smaller azepane analogs .
  • 3-Methyl-1,2,4-oxadiazole moiety: A five-membered heterocycle acting as a bioisostere for esters or amides, improving metabolic stability and hydrogen-bonding capacity .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.

Properties

IUPAC Name

3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O/c1-11-16-14(23-19-11)9-20-5-2-6-21(8-7-20)13-4-3-12-17-15-10-22(12)18-13/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZLZUQZNWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo-Triazolopyrimidine Derivatives ()

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 , 9 ) share a triazole-fused heterocyclic core but differ in ring size and substitution:

  • Core Differences : The target compound’s triazolopyridazine core (six-membered pyridazine) vs. triazolopyrimidine (six-membered pyrimidine) affects electronic distribution and binding selectivity. Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme pockets .
  • Isomerization Behavior : Unlike triazolopyrimidines, which undergo isomerization under acidic/basic conditions (e.g., 76 ), the rigidity of the triazolopyridazine-diazepane system in the target compound likely reduces such reactivity, improving stability .

Triazolo-Thiadiazole Derivatives ()

Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit:

  • The target compound’s oxadiazole group may offer stronger hydrogen-bonding interactions compared to thiadiazole’s sulfur atom, altering target affinity .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Triazolopyrimidine (Compound 7) Triazolo-Thiadiazole (R = CH₃)
Molecular Weight (g/mol) ~396.4 (calculated) 325.3 342.4
logP (Predicted) 1.8 2.1 3.0
Solubility (mg/mL) Moderate (diazepane enhances) Low (rigid core) Very low (high logP)

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis likely involves coupling a pre-formed triazolopyridazine intermediate with diazepane and oxadiazole precursors, contrasting with ’s use of pyrazolopyrimidine cyclization .

Bioactivity Prediction : While direct data are lacking, the oxadiazole and diazepane groups suggest improved pharmacokinetics over thiadiazole analogs, albeit with trade-offs in lipophilicity .

Stability Advantage : The absence of isomerization-prone motifs (cf. ’s pyrazolotriazolopyrimidines) positions this compound as a more stable candidate for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.